molecular formula C20H16ClN B14624450 N-[(4-Chlorophenyl)methyl]-1,1-diphenylmethanimine CAS No. 56542-87-1

N-[(4-Chlorophenyl)methyl]-1,1-diphenylmethanimine

Cat. No.: B14624450
CAS No.: 56542-87-1
M. Wt: 305.8 g/mol
InChI Key: XACBROIKVDKLFN-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-1,1-diphenylmethanimine is an organic compound characterized by the presence of a chlorophenyl group attached to a diphenylmethanimine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chlorophenyl)methyl]-1,1-diphenylmethanimine typically involves the condensation reaction between 4-chlorobenzaldehyde and diphenylamine. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chlorophenyl)methyl]-1,1-diphenylmethanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of chlorophenyl oxides.

    Reduction: Formation of N-[(4-Chlorophenyl)methyl]-1,1-diphenylmethanamine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-Chlorophenyl)methyl]-1,1-diphenylmethanimine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-Chlorophenyl)methyl]-1,1-diphenylmethanimine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Chlorophenyl)methyl]cyclopentanamine
  • N-(4-Chlorobenzhydryl)piperazine
  • N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide

Uniqueness

N-[(4-Chlorophenyl)methyl]-1,1-diphenylmethanimine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorophenyl group with a diphenylmethanimine backbone sets it apart from other similar compounds, making it a valuable subject of study in various research fields.

Properties

CAS No.

56542-87-1

Molecular Formula

C20H16ClN

Molecular Weight

305.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-1,1-diphenylmethanimine

InChI

InChI=1S/C20H16ClN/c21-19-13-11-16(12-14-19)15-22-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H,15H2

InChI Key

XACBROIKVDKLFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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